molecular formula C17H14BrN3O B1683322 WP1066 CAS No. 857064-38-1

WP1066

Katalognummer: B1683322
CAS-Nummer: 857064-38-1
Molekulargewicht: 356.2 g/mol
InChI-Schlüssel: VFUAJMPDXIRPKO-LQELWAHVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WP-1066 is a novel small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathways. It has shown significant potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. WP-1066 has been extensively studied for its anti-tumor activity and its ability to modulate immune responses .

Wirkmechanismus

Target of Action

WP1066, also known as (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) and Janus Kinase 2 (JAK2) . These proteins play crucial roles in various cellular processes, including cell growth, survival, and differentiation .

Mode of Action

This compound interacts with its targets by blocking the activation of STAT3 and JAK2 . Specifically, it inhibits IL-6 mediated STAT3 activation and JAK2-dependent cytokine signaling . This interaction results in the down-regulation of the upstream tyrosine kinase, JAK2 .

Biochemical Pathways

The inhibition of STAT3 and JAK2 by this compound affects several downstream pathways. It suppresses the expression of survival genes such as Bcl-2, induces apoptosis, and inhibits the basal and hypoxia-induced expression of HIF1a and HIF2a . Furthermore, it blocks the phosphorylation of STAT3 and its downstream signal transducer and activator of transcription-5, and extracellular signal-regulated kinase-1/2 pathways .

Pharmacokinetics

This compound exhibits excellent Central Nervous System (CNS) bioavailability with concurrent brain-to-blood concentration ratios ranging from 10:1 to 100:1 . Following a 40 mg/kg IV bolus administration, it reaches mean CNS and plasma peak concentrations of 57.6 µg/g (162.2 μM) and 0.6 µg /mL (1.8 μM), respectively . The oral bioavailability of this compound is estimated to be 36.3% .

Result of Action

The action of this compound leads to significant anti-tumor activity in a wide range of tumor cell lines . It induces apoptosis and inhibits the proliferation of cancer cells . Furthermore, it has been shown to significantly decrease tumor burden and increase the survival of tumor-bearing mice .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors can affect the activation of the JAK2/STAT3 pathway . Additionally, the compound’s action may vary depending on the specific cellular environment, such as the presence of the JAK2 V617F mutation .

Biochemische Analyse

Biochemical Properties

WP1066 interacts with several key enzymes and proteins, most notably JAK2 and STAT3 . It inhibits the phosphorylation of JAK2 and degrades JAK2 protein, consequently blocking JAK2’s downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways in a dose- and time-dependent manner . Moreover, this compound has been identified as a KV1.3 potassium channel blocker .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It significantly inhibits proliferation and induces apoptosis of cancer cells . This compound potently blocks constitutive and IL-6 induced STAT3 phosphorylation in cells in a dose-dependent manner . It also suppresses the expression of STAT3 dependent anti-apoptotic proteins including Bcl-xL and survivin .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with JAK2 and STAT3. This compound inhibits the phosphorylation of JAK2 and degrades JAK2 protein, thereby blocking its downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways . Furthermore, this compound blocks KV1.3 channels in a dose-dependent manner with an IC50 of 3.2 μM and induces a hyperpolarizing shift of the steady-state inactivation curve .

Temporal Effects in Laboratory Settings

This compound demonstrates significant anti-tumor activity over time in laboratory settings. It has been shown to inhibit the growth of malignant glioma xenografts and decrease levels of phosphorylated STAT3 . Moreover, this compound has been shown to maintain tissue concentrations associated with drug activity in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound administered at 30mg/kg with a 12-hour delay, increased animal subject median survival to 58 days . Dose escalation of this compound to 60 mg/kg, administered simultaneously with another compound, completely abrogated the therapeutic combinatorial effect .

Metabolic Pathways

This compound is involved in the JAK2/STAT3 pathway, a critical metabolic pathway in many cancers . It inhibits the phosphorylation of JAK2 and degrades JAK2 protein, thereby blocking its downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways .

Transport and Distribution

Studies have shown that this compound is capable of achieving and maintaining tissue concentrations associated with drug activity in vivo . Following administration, this compound was found to accumulate in tumor tissue many fold greater than the simultaneously measured plasma concentration .

Subcellular Localization

Given its role as an inhibitor of JAK2 and STAT3, it is likely that this compound interacts with these proteins in the cytoplasm where JAK-STAT signaling occurs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: WP-1066 is synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of WP-1066 involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: WP-1066 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

WP-1066 wird mit anderen JAK2- und STAT3-Inhibitoren wie AG490 und Ruxolitinib verglichen. Während AG490 ein Inhibitor der früheren Generation mit begrenzter In-vivo-Aktivität ist, hat WP-1066 in präklinischen Studien eine überlegene Potenz und Wirksamkeit gezeigt. Ruxolitinib, ein klinisch zugelassenes JAK1/2-Inhibitor, hat im Vergleich zu WP-1066 ein breiteres Zielprofil, das selektiver für JAK2 und STAT3 ist .

Ähnliche Verbindungen:

WP-1066 zeichnet sich durch seine Selektivität für JAK2 und STAT3 aus, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht.

Eigenschaften

IUPAC Name

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUAJMPDXIRPKO-LQELWAHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235007
Record name WP 1066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857064-38-1
Record name WP 1066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857064381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WP 1066
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12679
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name WP 1066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WP1066
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WP-1066
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63V8AIE65T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WP1066
Reactant of Route 2
Reactant of Route 2
WP1066
Reactant of Route 3
Reactant of Route 3
WP1066
Reactant of Route 4
Reactant of Route 4
WP1066
Reactant of Route 5
Reactant of Route 5
WP1066
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
WP1066

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.